![molecular formula C8H14N4O2 B1476812 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one CAS No. 2097955-18-3](/img/structure/B1476812.png)
2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one is defined by its molecular formula, C8H14N4O2. Further structural analysis would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one are not fully detailed in the available resources. It is known to be a solid compound .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. “2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one” can be used as a precursor in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have significant pharmacological applications, ranging from central nervous system agents to cardiovascular drugs .
Safety and Hazards
Azido compounds are known to be mutagenic and carcinogenic . A small exposure to these impurities may lead to cancer . These impurities may be formed and get incorporated into drug substances or drug products through reagents, catalysts, solvents, or raw materials used in the process of manufacturing drug substances .
properties
IUPAC Name |
2-azido-1-(3-methoxypiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-7-3-2-4-12(6-7)8(13)5-10-11-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNTPWRKZLXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.